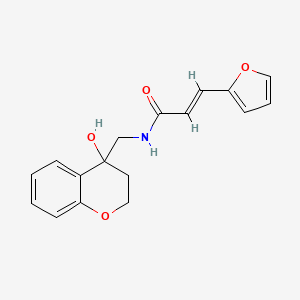
(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a furan ring and a chroman moiety linked through an acrylamide functional group. Its molecular formula is C16H15NO3 with a molecular weight of approximately 271.3 g/mol. The presence of the furan and chroman rings suggests potential antioxidant and anti-inflammatory properties, which are critical for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyl group in the chroman ring can scavenge free radicals, reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially modulating pathways involved in inflammation.
- Enzyme Inhibition : The furan moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological responses.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Potential : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound showed substantial antioxidant properties, suggesting that this compound could mitigate oxidative damage in cellular models.
- Anti-inflammatory Effects : Research conducted on related chroman derivatives indicated their ability to down-regulate inflammatory markers in murine models of arthritis, hinting at the potential use of this compound in treating chronic inflammatory conditions.
- Cancer Research : A study highlighted that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis, suggesting that this compound may possess anticancer properties.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : To validate the findings from in vitro studies and assess therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand the biochemical pathways affected by this compound.
- Clinical Trials : To explore its safety and efficacy in human subjects for various applications, particularly in oncology and chronic inflammatory diseases.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(8-7-13-4-3-10-21-13)18-12-17(20)9-11-22-15-6-2-1-5-14(15)17/h1-8,10,20H,9,11-12H2,(H,18,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPTOYMPKXDJG-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














